6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 101439-45-6
VCID: VC7272396
InChI: InChI=1S/C17H11ClO4/c1-21-13-5-2-10(3-6-13)16(19)14-9-11-8-12(18)4-7-15(11)22-17(14)20/h2-9H,1H3
SMILES: COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Molecular Formula: C17H11ClO4
Molecular Weight: 314.72

6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one

CAS No.: 101439-45-6

Cat. No.: VC7272396

Molecular Formula: C17H11ClO4

Molecular Weight: 314.72

* For research use only. Not for human or veterinary use.

6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one - 101439-45-6

Specification

CAS No. 101439-45-6
Molecular Formula C17H11ClO4
Molecular Weight 314.72
IUPAC Name 6-chloro-3-(4-methoxybenzoyl)chromen-2-one
Standard InChI InChI=1S/C17H11ClO4/c1-21-13-5-2-10(3-6-13)16(19)14-9-11-8-12(18)4-7-15(11)22-17(14)20/h2-9H,1H3
Standard InChI Key PJUGGVGZPWJZGX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O

Introduction

Structural and Chemical Properties

Core Scaffold and Substituent Effects

CompoundLogPMolecular Weight (g/mol)Solubility (µM)
4-Trifluoromethyl-6,7-dihydroxycoumarin 2.1260.212.5
6-Chloro-2H-chromen-2-one 1.8180.645.2
3-(4-Methoxybenzoyl)coumarin 2.9280.38.7

Synthetic Methodologies

General Coumarin Synthesis

Coumarins are typically synthesized via the Pechmann condensation, which involves the reaction of phenols with β-keto esters under acidic conditions . For 3-acylated derivatives like 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one, post-condensation modifications are required:

  • Chlorination at C-6: Direct electrophilic substitution using Cl<sub>2</sub> or SO<sub>2</sub>Cl<sub>2</sub> in the presence of Lewis acids (e.g., FeCl<sub>3</sub>) .

  • Acylation at C-3: Friedel-Crafts acylation with 4-methoxybenzoyl chloride under anhydrous AlCl<sub>3</sub> catalysis .

Scheme 1: Hypothetical Synthesis Pathway

  • Pechmann Condensation:
    Resorcinol + Ethyl acetoacetate → 6-Hydroxy-2H-chromen-2-one.

  • Chlorination:
    6-Hydroxy-2H-chromen-2-one + SO<sub>2</sub>Cl<sub>2</sub> → 6-Chloro-2H-chromen-2-one .

  • C-3 Acylation:
    6-Chloro-2H-chromen-2-one + 4-Methoxybenzoyl chloride → Target compound .

Biological Activity and SAR

Antifungal and Antibacterial Activity

Chromeno[3,4-c]chromen-6-ones with trifluoromethyl groups (e.g., 3a) exhibited antifungal activity against Candida albicans (MIC = 8 µg/mL) . The chloro and methoxy groups in the target compound may enhance microbial membrane penetration.

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High LogP (~2.9) suggests moderate lipophilicity, favoring intestinal absorption but potentially limiting aqueous solubility .

  • Metabolism: Methoxy groups are resistant to oxidative metabolism, while the lactone ring may undergo hydrolysis in hepatic microsomes .

Future Directions and Applications

Targeted Drug Design

  • Oncology: Analogous Mcl-1 inhibitors (e.g., Cpd 4) reversed taxol resistance in A549 lung cancer cells . The target compound could be evaluated in similar apoptotic assays.

  • Antimicrobials: Structural optimization guided by chromenochromenone SAR may improve potency against drug-resistant pathogens.

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